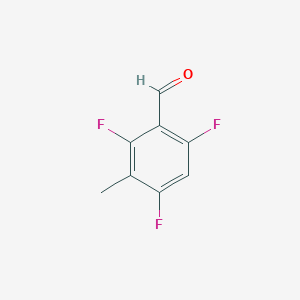

2,4,6-Trifluoro-3-methylbenzaldehyde

Description

2,4,6-Trifluoro-3-methylbenzaldehyde is a fluorinated aromatic aldehyde characterized by three fluorine atoms at the 2-, 4-, and 6-positions of the benzene ring and a methyl group at the 3-position. This substitution pattern imparts unique electronic and steric properties. The fluorine atoms, being strongly electron-withdrawing, reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance while increasing the aldehyde group's reactivity. This compound is of interest in medicinal chemistry and agrochemical synthesis due to fluorine’s role in improving metabolic stability and bioavailability.

Properties

IUPAC Name |

2,4,6-trifluoro-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4-6(9)2-7(10)5(3-12)8(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZZMYMZEMFHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3-methylbenzaldehyde typically involves the introduction of trifluoromethyl groups into a benzaldehyde precursor. One common method is the trifluoromethylation of 3-methylbenzaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient incorporation of the trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2,4,6-Trifluoro-3-methylbenzoic acid.

Reduction: 2,4,6-Trifluoro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trifluoro-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Potential use in the development of new drugs due to its unique chemical properties and ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-methylbenzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

2-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS 146539-83-5)

- Substituents : Methoxy (-OCH₃) at position 2, trifluoromethyl (-CF₃) at position 3.

- Electronic Effects : The methoxy group is electron-donating, increasing ring electron density at the para position. This contrasts with this compound, where fluorine atoms deactivate the ring.

- Reactivity : Methoxy groups enhance susceptibility to electrophilic attack at the para position, whereas trifluoromethyl groups stabilize adjacent positions. This compound may exhibit higher solubility in polar solvents compared to the fluorinated target.

4-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS 50823-87-5)

- Substituents : Methoxy (-OCH₃) at position 4, trifluoromethyl (-CF₃) at position 3.

- Steric vs. The meta-substituted methoxy group offers moderate ring activation, differing from the fully fluorinated deactivation in the target compound.

4-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS 1243395-68-7)

- Substituents : Hydroxyl (-OH) at position 4, trifluoromethyl (-CF₃) at position 2.

- Acidity and Hydrogen Bonding : The hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capability, absent in this compound. This increases solubility in aqueous media and may influence tautomerism or coordination chemistry.

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde (CAS 90035-20-4)

- Substituents: A phenoxy group with a para-trifluoromethyl substitution at position 4.

- Extended Conjugation: The phenoxy group introduces π-conjugation and bulkiness, reducing solubility in nonpolar solvents. The target compound’s compact structure may offer superior diffusion through lipid membranes.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Substituents | Key Properties |

|---|---|---|---|

| This compound | N/A | 2-F, 4-F, 6-F, 3-CH₃ | High electrophilic resistance, steric hindrance |

| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | 146539-83-5 | 2-OCH₃, 5-CF₃ | Polar solvent solubility, ring activation |

| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | 50823-87-5 | 4-OCH₃, 3-CF₃ | Moderate reactivity, steric effects |

| 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 1243395-68-7 | 4-OH, 2-CF₃ | Aqueous solubility, hydrogen bonding |

| 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde | 90035-20-4 | 4-OPh(CF₃) | Low solubility, extended conjugation |

Biological Activity

2,4,6-Trifluoro-3-methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its effects on cancer cell lines, potential mechanisms of action, and relevant case studies.

This compound is characterized by the presence of three fluorine atoms and a methyl group on the benzene ring. Its molecular formula is C8H5F3O, and it has a molecular weight of 192.12 g/mol. The trifluoromethyl group contributes to its lipophilicity and may enhance its biological activity.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of various fluorinated compounds, including those structurally similar to this compound. For instance, compounds with similar substitutions have shown significant activity against various cancer cell lines such as HeLa and MCF-7. A notable study demonstrated that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 19.6 | Induction of apoptosis |

| Fluorinated derivative A | MCF-7 | <10 | Topoisomerase II inhibition |

| Fluorinated derivative B | HCT116 | >100 | Cell cycle arrest |

The mechanisms through which this compound exerts its biological effects may involve several pathways:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells. The presence of the trifluoromethyl group may enhance interaction with cellular targets involved in apoptosis regulation.

- Inhibition of Topoisomerases : Some studies suggest that fluorinated benzaldehydes can inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death .

- Cell Cycle Arrest : Compounds with similar structures have been reported to cause cell cycle arrest at various phases, particularly G2/M phase, which is critical for cancer therapy .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of a series of fluorinated benzaldehydes, including this compound. The results indicated that this compound significantly reduced the viability of HeLa cells through apoptosis induction and cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR) Analysis

Another investigation focused on the structure-activity relationships among various substituted benzaldehydes. It was found that the trifluoromethyl substitution was crucial for enhancing biological activity against cancer cell lines. The study highlighted that small changes in substitution patterns could lead to substantial differences in potency .

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4,6-Trifluoro-3-methylbenzaldehyde?

Methodological Answer:

The synthesis typically involves fluorination and methyl group introduction on a benzaldehyde core. One approach adapts trifluoromethylation methods using reagents like trifluoromethyl iodide (CF₃I) with a base (e.g., K₂CO₃) under reflux conditions. For the methyl group, Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies may be employed. Optimization requires careful control of reaction time (12–24 hours) and temperature (80–100°C) to balance yield and purity. Post-synthesis purification via column chromatography or continuous flow reactors is recommended to achieve >95% purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for methyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₉H₅F₃O: 198.03).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- X-ray Crystallography : For definitive structural confirmation if crystalline derivatives are synthesized .

Advanced: How do steric and electronic effects of fluorine and methyl substituents influence the compound’s reactivity?

Methodological Answer:

The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic substitutions to specific positions. The methyl group introduces steric hindrance, affecting reaction kinetics. For example:

- Nucleophilic Aromatic Substitution (NAS) : Fluorine at the 2,4,6-positions enhances reactivity toward strong nucleophiles (e.g., amines) at the 3-position.

- Cross-Coupling Reactions : Methyl groups may require palladium catalysts with bulky ligands (e.g., BrettPhos) to mitigate steric effects. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Keto-enol equilibria in solution, resolved by variable-temperature NMR.

- Impurity Artifacts : Side products from incomplete fluorination or methyl group migration. Use 2D NMR (COSY, NOESY) or spiking experiments with authentic standards.

- Solvent Effects : Dielectric constants influence chemical shifts; compare data in deuterated vs. non-deuterated solvents. Iterative analysis and peer validation are critical .

Advanced: What computational methods are effective in modeling reaction pathways involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for fluorination or alkylation steps (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.

- Docking Studies : Predict binding interactions in medicinal chemistry applications (e.g., enzyme inhibition). Software like Gaussian or Schrödinger Suite is recommended. Validate models with experimental kinetic data .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store under inert gas (N₂ or Ar) at −20°C in amber glass vials to prevent:

- Hydrolysis : Fluorine groups are moisture-sensitive.

- Oxidation : Aldehyde functionality is prone to air oxidation; add stabilizers like BHT (0.01% w/w).

- Light Degradation : UV exposure accelerates decomposition. Monitor stability via periodic HPLC .

Advanced: How does this compound compare to analogous trifluoromethyl benzaldehydes in medicinal chemistry applications?

Methodological Answer:

Advanced: What strategies mitigate side reactions during derivatization (e.g., aldol condensation)?

Methodological Answer:

- Temperature Control : Keep reactions below 0°C to suppress aldol side products.

- Protecting Groups : Use silyl ethers (e.g., TMSCl) to block the aldehyde temporarily.

- Catalyst Selection : Lewis acids like Sc(OTf)₃ promote selective transformations. Monitor progress via in-situ IR or GC-MS .

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

- Intermediate for Fluorinated Drugs : Used in synthesizing kinase inhibitors or antiviral agents (e.g., analogues of rilpivirine).

- Protease Inhibition : The trifluoromethyl group mimics transition states in enzyme catalysis.

- PET Tracers : ¹⁸F-labeled derivatives for imaging studies. Optimize radiolabeling yields via microfluidic reactors .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer (residence time: 5–10 minutes).

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles.

- Process Analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring. DOE (Design of Experiments) identifies critical parameters (e.g., pressure, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.